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molecular formula C16H13IN2O2S B8383301 Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate

Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate

Cat. No. B8383301
M. Wt: 424.3 g/mol
InChI Key: WBRYUMQBONPIJK-UHFFFAOYSA-N
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Patent
US08604051B2

Procedure details

Prepared from ethyl (2-chloropyridin-3-yl)acetate (D. H. Bremner et al., Synthesis, 1997, 949) (750 mg, 3.8 mmol) and 4-iodophenyl isothiocyanate (1.0 g, 3.8 mmol) by the method of Example 1. Title compound obtained as an off-white solid (800 mg, 50%). δH (DMSO-d6) 10.34 (1H, br s), 8.33-8.30 (2H, m), 7.79 (2H, dt, J 2.0, 6.7 Hz), 7.43-7.31 (3H, m), 4.40 (2H, q, J 7.1 Hz), 1.40 (3H, t, J 7.1 Hz). LCMS (ES+) RT 4.31 minutes, 425 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Yield
50%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1.[I:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]=[C:22]=[S:23])=[CH:17][CH:16]=1>>[CH2:12]([O:11][C:9]([C:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[S:23][C:22]=1[NH:21][C:18]1[CH:19]=[CH:20][C:15]([I:14])=[CH:16][CH:17]=1)=[O:10])[CH3:13]

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
ClC1=NC=CC=C1CC(=O)OCC
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CC=C(C=C1)N=C=S

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(SC2=NC=CC=C21)NC2=CC=C(C=C2)I
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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